Reduced Acute Lethality in Vertebrate Models vs. Aflatoxin B1 and G1
In a direct head-to-head comparison within a single study, AFG2 exhibited 3.9‑fold lower acute lethality than AFB1 in ducklings and was completely non‑toxic to rats at the highest dose tested, whereas AFB1 and AFG1 were lethal in the same rat model [1].
| Evidence Dimension | Acute oral lethality (LD50) |
|---|---|
| Target Compound Data | Duckling LD50 = 2.83 mg/kg; Rat: non‑toxic at 200 mg/kg (no deaths) |
| Comparator Or Baseline | AFB1: Duckling LD50 = 0.73 mg/kg, Rat LD50 = 1.16 mg/kg; AFG1: Duckling LD50 = 1.18 mg/kg, Rat LD50 ≈ 2–4 mg/kg |
| Quantified Difference | AFG2 is 3.9‑fold less potent than AFB1 in duckling; >172‑fold less potent in rat (200 mg/kg vs. 1.16 mg/kg LD50) |
| Conditions | Single oral dose; duckling and rat models; Wogan et al. 1971 |
Why This Matters
Procurement of AFG2 rather than AFB1 is mandatory when a low-toxicity aflatoxin analog is required as a negative control in in‑vivo toxicology or when establishing safety margins for food‑borne G‑group aflatoxins.
- [1] Wogan GN, Edwards GS, Newberne PM. Structure-Activity Relationships in Toxicity and Carcinogenicity of Aflatoxins and Analogs. Cancer Res, 1971, 31(12): 1936–1942. View Source
